Ethyl diatrizoate

Vue d'ensemble

Description

Ethyl diatrizoate is an iodinated contrast agent used primarily in medical imaging. It is a derivative of diatrizoic acid and is known for its high radiopacity, which makes it effective in enhancing the contrast of structures in radiographic procedures. This compound is particularly useful in visualizing the gastrointestinal tract, blood vessels, and other body cavities during X-ray and computed tomography (CT) scans .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl diatrizoate is synthesized through the iodination of benzoic acid derivatives. The process involves multiple steps, including nitration, reduction, and acetylation, followed by iodination. The final step involves esterification to introduce the ethyl group. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors that allow for precise control of reaction conditions. The process involves the use of high-purity reagents and solvents to minimize impurities. The product is then purified through crystallization and filtration techniques to achieve the desired quality for medical applications .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl diatrizoate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of iodinated by-products.

Reduction: Reduction reactions can break down the iodinated aromatic ring.

Substitution: Halogen substitution reactions can occur, leading to the replacement of iodine atoms with other halogens.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogen exchange reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce iodinated benzoic acids, while reduction can yield deiodinated aromatic compounds .

Applications De Recherche Scientifique

Medical Imaging

Diagnostic Imaging : Ethyl diatrizoate is extensively used in X-ray and computed tomography (CT) scans to visualize the gastrointestinal tract, blood vessels, and other body cavities. Its high iodine content allows it to effectively absorb X-rays, creating a stark contrast between the areas where it is present and surrounding tissues, which facilitates the detection of abnormalities .

Contrast Agent Studies : Research indicates that this compound can serve as a model compound in studies focused on iodinated aromatic compounds and their reactivity. This property has made it a subject of interest for developing new contrast agents and enhancing existing formulations .

Scientific Research Applications

Cell Imaging : In biological research, this compound is employed to enhance the contrast of cellular structures during imaging studies. This application is critical for observing cellular interactions and dynamics in various experimental settings .

Tissue Clearing Techniques : this compound has been utilized in advanced tissue clearing methods for neuroscience research. For instance, it has been incorporated into protocols that aim to render biological tissues transparent while preserving structural integrity for subsequent imaging .

Case Study 1: Efficacy in Bowel Movement Promotion

A study investigated the prokinetic effects of diatrizoate meglumine (Gastrografin), a related compound, on bowel movements in an opioid-induced constipation model using zebrafish. The results demonstrated that administration of the contrast agent significantly improved intestinal transit compared to control groups, highlighting its potential therapeutic applications beyond imaging .

Case Study 2: Accuracy in Dental Diagnostics

Research has shown that meglumine diatrizoate can enhance the accuracy of diagnosing cracked teeth using cone-beam computed tomography (CBCT). The study found that the vasoconstrictor effects of radiographic contrast media improved diagnostic clarity, thus supporting its use in dental imaging .

Comparative Analysis of Contrast Agents

To further illustrate the applications of this compound in medical imaging, a comparative analysis with other contrast agents can be beneficial:

| Contrast Agent | Primary Use | Advantages | Limitations |

|---|---|---|---|

| This compound | X-ray/CT imaging | High radiopacity | Potential allergic reactions |

| Urografin | Sialography | Better filling of ducts | More side effects than others |

| Lipiodol Ultra Fluid | Lymphography | Good opacification | Poor duct filling in some cases |

Mécanisme D'action

Ethyl diatrizoate exerts its effects by absorbing X-rays due to its high iodine content. The iodine atoms in the compound are electron-dense, which allows them to scatter or stop X-rays effectively. This creates a contrast between the areas where the compound is present and the surrounding tissues, making it easier to visualize structures during imaging procedures .

Comparaison Avec Des Composés Similaires

Diatrizoic Acid: The parent compound of ethyl diatrizoate, used in similar imaging applications.

Iopromide: Another iodinated contrast agent with similar properties but different pharmacokinetics.

Iohexol: A non-ionic contrast agent with lower osmolality compared to this compound.

Uniqueness: this compound is unique due to its specific esterification, which enhances its solubility and stability in aqueous solutions. This makes it particularly effective for certain imaging applications where high contrast and rapid excretion are required .

Propriétés

IUPAC Name |

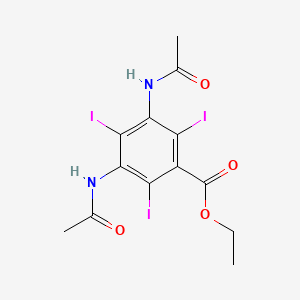

ethyl 3,5-diacetamido-2,4,6-triiodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13I3N2O4/c1-4-22-13(21)7-8(14)11(17-5(2)19)10(16)12(9(7)15)18-6(3)20/h4H2,1-3H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBISGMNJKBVZBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C(=C1I)NC(=O)C)I)NC(=O)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13I3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176069 | |

| Record name | Ethyl diatrizoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2168-75-4 | |

| Record name | Ethyl diatrizoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002168754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl diatrizoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIATRIZOATE ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85KD8I5N2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.